Ethyl 2-(3-bromo-5-fluorophenyl)acetate
Description
Ethyl 2-(3-bromo-5-fluorophenyl)acetate is an aromatic ester featuring a phenyl ring substituted with bromine (3-position) and fluorine (5-position), linked to an ethyl ester group. This compound serves as a critical intermediate in pharmaceutical research and organic synthesis, particularly in the development of bioactive molecules . The bromine and fluorine substituents enhance its stability and influence electronic properties, making it a versatile building block for drug discovery.
Properties
Molecular Formula |
C10H10BrFO2 |
|---|---|
Molecular Weight |
261.09 g/mol |
IUPAC Name |
ethyl 2-(3-bromo-5-fluorophenyl)acetate |
InChI |
InChI=1S/C10H10BrFO2/c1-2-14-10(13)5-7-3-8(11)6-9(12)4-7/h3-4,6H,2,5H2,1H3 |
InChI Key |
LOWMDJRIRJJIMD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=CC(=CC(=C1)Br)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Phenyl Ring
Ethyl 2-bromo-3-cyano-5-(difluoromethyl)phenylacetate
- Molecular Formula: C₁₂H₁₀BrF₂NO₂
- Key Features: Additional cyano (CN) and difluoromethyl (CF₂H) groups at positions 2 and 3. Higher molecular weight (317.12 g/mol) due to these substituents. Enhanced reactivity for nucleophilic additions or cross-coupling reactions due to the electron-withdrawing cyano group .
Ethyl (3-bromo-5-fluorobenzoyl)acetate
- Molecular Formula : C₁₁H₁₀BrFO₃
- Key Features: Benzoyl (C=O) group replaces the phenylacetate structure.
Ester Group Modifications
Methyl 2-(3-Bromo-5-fluorophenyl)acetate
- Molecular Formula : C₉H₈BrFO₃
- Key Features: Methyl ester instead of ethyl ester reduces lipophilicity (logP ~1.5 vs.
Heterocyclic Analogues
Ethyl 2-(5-bromo-3-ethylsulfinyl-1-benzofuran-2-yl)acetate
- Molecular Formula : C₁₄H₁₅BrO₄S
- Key Features: Benzofuran core introduces rigidity and planar geometry. Ethylsulfinyl group participates in non-classical C–H⋯O hydrogen bonds and π-π stacking (centroid distance: 3.814 Å), stabilizing the crystal lattice .
Functional Group Additions
Ethyl 2-(5-amino-2-bromo-4-fluorophenyl)acetate
- Molecular Formula: C₁₀H₁₀BrFNO₂
- Key Features: Amino group at position 5 introduces basicity, enabling pH-dependent solubility and coordination chemistry. Used in synthesizing therapeutic agents targeting neurotransmitter receptors .
Comparative Analysis Table
Key Research Findings
- Electronic Effects : Bromine and fluorine substituents increase electron-withdrawing character, directing electrophilic substitutions to meta/para positions .
- Solid-State Stability : Benzofuran analogues exhibit stronger π-π stacking than phenyl derivatives, improving crystallinity .
- Biological Relevance: Amino-substituted derivatives show promise in CNS drug development due to enhanced receptor binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
